Methyl 2-((1-(4-chlorophenyl)-1h-pyrazol-3-yloxy)methyl)phenyl(hydroxy)carbamate
Overview
Description
. This compound is widely used in agriculture to protect crops from a variety of fungal pathogens. Its chemical structure allows it to inhibit mitochondrial respiration in fungi, effectively controlling their growth and spread .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl(hydroxy)carbamate typically involves the following steps :
Formation of the pyrazole ring: This is achieved by reacting 4-chlorophenylhydrazine with an appropriate diketone.
Etherification: The pyrazole derivative is then reacted with a phenol derivative to form the pyrazol-3-yloxy compound.
Carbamoylation: The final step involves the reaction of the pyrazol-3-yloxy compound with methyl chloroformate to form the carbamate ester.
Industrial Production Methods
Industrial production of pyraclostrobin follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl(hydroxy)carbamate undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl(hydroxy)carbamate has a wide range of scientific research applications :
Chemistry: It is used as a model compound in studies of strobilurin fungicides and their mechanisms of action.
Biology: Research focuses on its effects on fungal pathogens and its potential use in controlling fungal diseases in crops.
Medicine: Studies are exploring its potential as a lead compound for developing new antifungal drugs.
Mechanism of Action
The mechanism of action of methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl(hydroxy)carbamate involves the inhibition of mitochondrial respiration in fungi . This compound blocks electron transfer within the respiratory chain, leading to the disruption of essential cellular processes and ultimately causing the death of the fungal cells . The primary molecular target is the cytochrome bc1 complex in the mitochondrial membrane .
Comparison with Similar Compounds
Similar Compounds
Azoxystrobin: Another strobilurin fungicide with a similar mechanism of action.
Trifloxystrobin: Known for its broad-spectrum activity against various fungal pathogens.
Fluoxastrobin: Exhibits high efficacy in controlling fungal diseases in crops.
Uniqueness
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl(hydroxy)carbamate stands out due to its high efficacy, rapid uptake by plants, and long-lasting protective effects . Its unique chemical structure allows for effective inhibition of fungal respiration, making it a valuable tool in agricultural disease management .
Properties
IUPAC Name |
methyl N-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl]-N-hydroxycarbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c1-25-18(23)22(24)16-5-3-2-4-13(16)12-26-17-10-11-21(20-17)15-8-6-14(19)7-9-15/h2-11,24H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSCXYJNCCOQOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N(C1=CC=CC=C1COC2=NN(C=C2)C3=CC=C(C=C3)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601116496 | |
Record name | Carbamic acid, [2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601116496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220897-76-7 | |
Record name | Carbamic acid, [2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]hydroxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220897-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, [2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601116496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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